molecular formula C26H36O11 B14154106 Tetraludin B CAS No. 73522-61-9

Tetraludin B

Cat. No.: B14154106
CAS No.: 73522-61-9
M. Wt: 524.6 g/mol
InChI Key: OQBDEQQBLOQXJR-CJECMMIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraludin B involves several steps, starting from simple organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a significant challenge, as the reaction conditions need to be carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetraludin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Mechanism of Action

Tetraludin B exerts its effects primarily by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating immune response, inflammation, and cell proliferation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins involved in the NF-κB signaling pathway, such as IκB kinase (IKK) and the NF-κB complex itself .

Comparison with Similar Compounds

Uniqueness: Tetraludin B is unique due to its specific structure, which allows it to interact with the NF-κB pathway more effectively than some of its analogs. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

CAS No.

73522-61-9

Molecular Formula

C26H36O11

Molecular Weight

524.6 g/mol

IUPAC Name

methyl (6E,10E)-4-(2,3-dihydroxy-2-methylbutanoyl)oxy-5-(3-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C26H36O11/c1-12-9-8-10-17(24(31)34-7)20(36-22(29)13(2)15(4)27)21(37-25(32)26(6,33)16(5)28)19-14(3)23(30)35-18(19)11-12/h10-11,13,15-16,18-21,27-28,33H,3,8-9H2,1-2,4-7H3/b12-11+,17-10+

InChI Key

OQBDEQQBLOQXJR-CJECMMIBSA-N

Isomeric SMILES

C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C(C)C(C)O)OC(=O)C(C)(C(C)O)O)C(=C)C(=O)O2

Origin of Product

United States

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